Sieboldin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

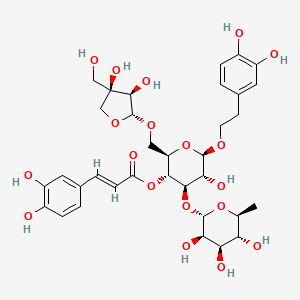

The total synthesis of Sieboldin has been reported in a study . The synthesis features late-stage site-selective redox reactions, Schmidt glycosylation cyclization, and highly selective transformations .Molecular Structure Analysis

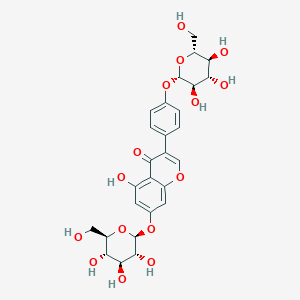

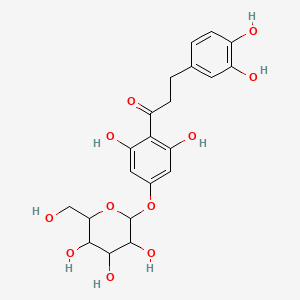

This compound has a molecular formula of C21H24O11 and a molecular weight of 452.4 g/mol . Its IUPAC name is 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one .Chemical Reactions Analysis

A study has identified two putative 3-hydroxylases in two wild Malus species whose DHC profile is dominated by this compound . These enzymes were able to produce 3-hydroxyphloretin, ultimately leading to this compound accumulation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.41 g/mol . Other physical and chemical properties such as solubility, stability, and storage conditions are typically provided in the Certificate of Analysis (COA) of the compound .Applications De Recherche Scientifique

Biosynthesis in Wild Malus Species : Sieboldin is a dihydrochalcone found in some wild Malus species. Researchers have identified a dihydrochalcone 3-hydroxylase (DHC3H) in Malus toringo and Malus micromalus, which are crucial for this compound biosynthesis. This enzyme was shown to produce this compound in vivo, suggesting potential applications in understanding plant secondary metabolite biosynthesis (Miranda et al., 2022).

Total Synthesis of Sieboldine A : Sieboldine A, a Lycopodium alkaloid, has been synthesized through a pinacol-terminated cationic cyclization strategy. This synthetic approach is significant for understanding the compound's structure and potential pharmacological activities (Canham et al., 2013).

Ribosome-Inactivating Protein (RIP) from Japanese Elderberry : this compound-b, a type II RIP isolated from Japanese elderberry (Sambucus sieboldiana), displays strong ribosome-inactivating activity in vitro. Its unique structural and biological properties provide insights into plant toxins and their potential applications (Rojo et al., 1997).

Antioxidant and Bioactivity Against Oxidative Stress : Dihydrochalcones, including this compound, have shown promise as antioxidants and in protecting against oxidative stress. They also possess bioactivity against advanced glycation end-products and vasoconstriction, indicating potential therapeutic applications (Dugé de Bernonville et al., 2010).

Inhibitory Activity Against Acetylcholinesterase : Sieboldine A has demonstrated potent inhibitory activity against acetylcholinesterase, indicating its potential as a therapeutic agent for diseases where acetylcholinesterase inhibition is beneficial (Hirasawa et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .

Mode of Action

It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that this compound may have similar properties, but this needs to be confirmed by further studies.

Biochemical Pathways

This compound is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including this compound . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to this compound biosynthesis .

Pharmacokinetics

It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols

Result of Action

Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that this compound may have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)